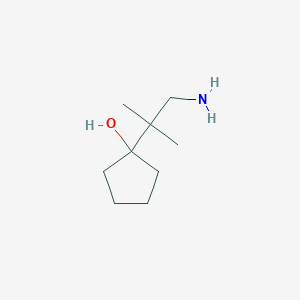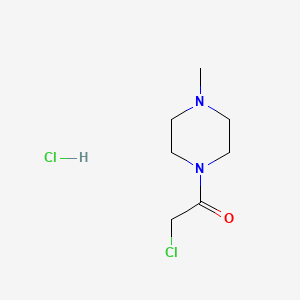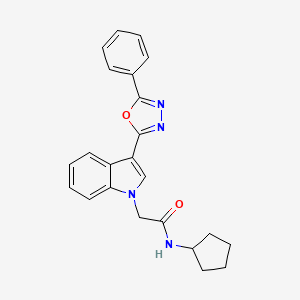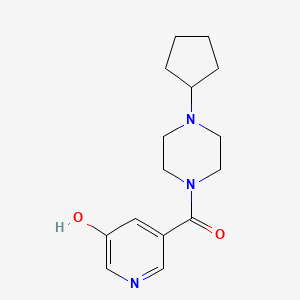
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMPC or AMPH and is a chiral molecule with a unique structure. It has a cyclopentane ring with an amino group and a hydroxyl group attached to it. The compound has been studied for its potential use in the field of pharmacology, as well as for its effects on the human body.
Wirkmechanismus
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol involves its interaction with GABA(B) receptors. The compound binds to these receptors and activates them, leading to a range of physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. The compound has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol in lab experiments is its high affinity for GABA(B) receptors. This makes it a potent agonist and allows for the study of the effects of GABA(B) receptor activation. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the study of the compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the compound could be studied for its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Synthesemethoden
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of cyclopentanone with L-alanine in the presence of sodium borohydride. This method is known as the reductive amination method and is widely used in the synthesis of chiral compounds.
Wissenschaftliche Forschungsanwendungen
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a ligand for GABA(B) receptors. Studies have shown that the compound has high affinity for these receptors and can act as a potent agonist.
Eigenschaften
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,7-10)9(11)5-3-4-6-9/h11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYIPVCLTXEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride](/img/structure/B2909292.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)
![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)


![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)